molecular formula C9H11F2N3 B2600881 1-(3,5-Difluoropyridin-4-yl)piperazine CAS No. 1823903-88-3

1-(3,5-Difluoropyridin-4-yl)piperazine

Cat. No.: B2600881
CAS No.: 1823903-88-3
M. Wt: 199.205
InChI Key: RUVYNVPJFDXASX-UHFFFAOYSA-N
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Description

“1-(3,5-Difluoropyridin-4-yl)piperazine” is a chemical compound with the CAS Number: 1823903-88-3 . It has a molecular weight of 199.2 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11F2N3 . The InChI Code is 1S/C9H11F2N3/c10-7-5-13-6-8 (11)9 (7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts . For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 81-85°C .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use Piperazine, a six-membered nitrogen-containing heterocycle, is of great significance in drug design, exhibiting a wide range of therapeutic uses. Modifications to the piperazine nucleus have led to the development of drugs with varied therapeutic profiles, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. The versatility and broad potential of piperazine-based molecules in drug discovery highlight their importance in addressing various diseases, making them a key focus for new drug development (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues Piperazine and its analogues have demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the structural importance of piperazine as a building block in the design of potent anti-TB molecules, underscoring its role in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Pharmacological Potential of Piperazine in Antidepressants The presence of a piperazine substructure is a common feature in many marketed antidepressants, suggesting its significant role beyond just enhancing CNS pharmacokinetics. Piperazine is believed to contribute to specific binding conformations of antidepressants, indicating its critical involvement in the efficacy of these drugs. This review provides an overview of recent developments and structure-activity relationships (SAR) of piperazine-based antidepressants, highlighting their therapeutic potential and guiding future research (Kumar et al., 2021).

Piperazine-Based NF Membranes for Environmental Applications A new class of nanofiltration (NF) membranes featuring a crumpled polyamide layer based on piperazine has shown promise for enhancing membrane separation performance in environmental applications, such as water purification and wastewater treatment. These membranes offer improved water permeance, selectivity, and antifouling performance, underscoring the potential of piperazine-based materials in environmental technologies (Shao et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed and may cause respiratory irritation .

Properties

IUPAC Name

1-(3,5-difluoropyridin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVYNVPJFDXASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823903-88-3
Record name 1-(3,5-difluoropyridin-4-yl)piperazine
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